REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[Br:13]Br>ClC(Cl)C>[Br:13][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[C:4]([C:9]([F:10])([F:11])[F:12])[C:5]=1[OH:8]
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)O)C(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
|
Details
|
the solution is stirred at 50° C.
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is instilled in the course of 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
it is stirred for 1 more hour at 50° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a vacuum
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in 100 ml of dichloroethane
|
Type
|
STIRRING
|
Details
|
shaken out three times with 20 ml of water each
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel 60 (Merck) ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
8.07 g (31.15 mmol)=62.3% of the theoretical yield
|
Type
|
CUSTOM
|
Details
|
is obtained as a partially crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC(=C1)F)C(F)(F)F)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |